alpha-Thujone

准备方法

合成路线和反应条件: 对映-酮可以通过多种方法合成。一种常见的合成路线是在酸性条件下环化合适的先驱体,如单萜醇。 例如,β-对映-酮与盐酸羟胺反应生成结晶肟 .

工业生产方法: 对映-酮的工业生产通常涉及从含有高浓度对映-酮的植物中提取精油,如苦艾、丹参、苦艾和崖柏 . 然后对精油进行蒸馏和纯化处理,以分离对映-酮。

化学反应分析

反应类型: 对映-酮会发生多种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 对映-酮可以使用高锰酸钾或三氧化铬等试剂在酸性条件下氧化。

还原: 对映-酮可以使用硼氢化钠或氢化铝锂等试剂还原。

主要生成物:

氧化: 对映-酮的氧化通常生成对映-酮氧化物。

还原: 对映-酮的还原会生成对映醇。

取代: 取代反应可以生成各种衍生物,如对映-酮肟.

科学研究应用

Pharmacological Applications

Alpha-thujone is known for its interaction with neurotransmitter systems, particularly its modulation of GABA receptors. This section explores its pharmacological effects and potential therapeutic uses.

GABA Receptor Modulation

This compound acts as a competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor. Studies have shown that it can inhibit GABAergic currents in various neuronal models:

- Inhibition of GABA Currents : Research indicates that this compound inhibits GABA-induced peak currents in rat dorsal root ganglion neurons, demonstrating its neurotoxic potential at high doses .

- Differential Effects on Receptor Subtypes : this compound exhibits varying inhibitory effects on different GABA receptor subtypes, with the strongest inhibition observed on the α1β2δ receptors .

Neurotoxicity and Behavioral Effects

The neurotoxic effects of this compound have been documented through various animal studies:

- Seizures and Hyperactivity : In rodent models, administration of this compound has resulted in increased incidences of seizures and hyperactivity .

- Anxiogenic-like Effects : Central administration of this compound has been linked to anxiety-like behaviors in neonatal chicks, suggesting potential anxiogenic properties .

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for assessing its safety in herbal products and other applications.

Toxicokinetics

Research into the toxicokinetics of this compound reveals important insights into its metabolism and effects:

- Metabolism : this compound is metabolized by cytochrome P450 enzymes, producing several metabolites, including 7-hydroxy-alpha-thujone, which is less toxic than the parent compound .

- Dose-dependent Toxicity : Long-term studies have demonstrated dose-dependent increases in mortality and seizure activity in rodents, highlighting the importance of dosage in evaluating toxicity .

Case Studies on Human Exposure

A study investigating the metabolism of this compound in humans after sage tea consumption showed detectable levels of this compound and its metabolites in urine, indicating human exposure risks associated with herbal products containing this compound .

Agricultural Applications

This compound also has applications in agriculture due to its insecticidal properties.

Insecticidal Activity

This compound has been reported to possess insecticidal and anthelmintic activities, making it a candidate for use in pest management strategies:

- Efficacy Against Pests : Studies demonstrate that this compound can effectively reduce pest populations, contributing to integrated pest management practices .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

对映-酮主要通过作为γ-氨基丁酸 (GABA) 拮抗剂发挥作用 . 它与大脑中的 GABA 受体结合,抑制 GABA 的作用,导致神经元更容易放电。 这会导致高剂量肌肉痉挛和抽搐 . 对映-酮还会与 5-羟色胺 (5-HT) 受体相互作用,进一步影响其精神活性作用 .

相似化合物的比较

对映-酮与其他单萜酮类似,例如薄荷酮和香薄荷酮。 对映-酮与 GABA 受体的强相互作用及其独特的心理活性特性是独一无二的 .

类似化合物:

薄荷酮: 存在于薄荷油中,薄荷酮具有相似的结构,但没有对映-酮那么高的神经毒性。

香薄荷酮: 存在于香薄荷油中,香薄荷酮是另一种具有类似化学性质但生物学作用不同的单萜酮。

对映-酮独特的化学反应性和生物活性使其成为各个研究领域的关注对象。

生物活性

Alpha-thujone is a monoterpene ketone primarily known as the active component in absinthe, a liqueur that gained notoriety in the 19th century for its alleged psychoactive effects. This compound has been the subject of extensive research due to its biological activities, particularly its effects on the central nervous system (CNS) and its potential toxicity. This article compiles findings from various studies, highlighting this compound's pharmacological properties, toxicological profiles, and metabolic pathways.

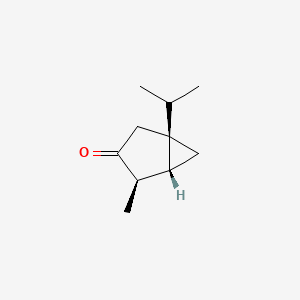

Chemical Structure and Properties

This compound (CHO) is a bicyclic monoterpene with a structural formula that includes a carbonyl group. It exists as two isomers: alpha (α) and beta (β) thujone. The compound is characterized by its aromatic properties and is found naturally in several plants, including Artemisia absinthium (wormwood).

This compound exhibits its biological activity primarily through interaction with various neurotransmitter receptors:

- GABA Receptors : this compound acts as a reversible modulator of GABA receptors, inhibiting GABAergic currents in neurons. Studies have demonstrated that it can induce anxiogenic-like effects and may lead to seizures at high doses due to its antagonistic action on GABA receptors .

- Nicotinic Acetylcholine Receptors : Research indicates that this compound inhibits nicotinic acetylcholine receptors (nAChRs), with varying potencies across different receptor subtypes. For instance, it showed significant inhibition of human α7-nAChRs while having lesser effects on α4β2 nAChRs .

Animal Studies

Extensive studies have evaluated the toxicological effects of this compound in animal models:

- Seizure Induction : In a two-year study involving F344/N rats and B6C3F1 mice, administration of this compound resulted in dose-dependent increases in seizure incidence. The no-observed-effect level (NOEL) for seizures was determined to be 12.5 mg/kg for rats and 12 mg/kg for mice .

- Carcinogenic Potential : Evidence from the same study suggested potential carcinogenic activity in male rats, with increased incidences of preputial gland neoplasms observed at higher doses . However, no significant carcinogenic effects were reported in female rats or both genders of B6C3F1 mice.

Human Studies

Clinical studies involving human subjects have also been conducted:

- A study by Dettling et al. (2004) found that volunteers exposed to absinthe containing high concentrations of thujone exhibited impairments in attention performance and mood dimensions, attributed to thujone's antagonistic effects on GABA receptors .

Metabolism

This compound undergoes extensive metabolism primarily through cytochrome P450 enzymes:

- Major Metabolites : The principal metabolite identified is 7-hydroxy-alpha-thujone, which is formed via hepatic metabolism. Other minor metabolites include 4-hydroxy-alpha-thujone and 4-hydroxy-beta-thujone .

- Enzymatic Pathways : Studies indicate that CYP2A6 is the main enzyme responsible for metabolizing this compound, followed by CYP3A4 and CYP2B6. The metabolic clearance suggests that this compound is liver blood flow-dependent, indicating potential variability in human responses based on liver function .

Case Studies

Several case reports have highlighted the adverse effects associated with thujone consumption:

- Absinthe Consumption : Historical accounts link excessive absinthe consumption to neurological symptoms such as hallucinations and seizures, although modern studies suggest these effects are more complex and involve multiple factors beyond thujone alone .

Summary Table of Biological Effects

属性

IUPAC Name |

(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026148 | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

546-80-5, 59573-80-7 | |

| Record name | Thujone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-THUJONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0SQ9G0DU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。